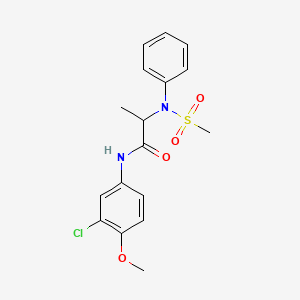![molecular formula C13H18N2O6S B3980093 methyl N-[(2-nitrophenyl)sulfonyl]leucinate](/img/structure/B3980093.png)
methyl N-[(2-nitrophenyl)sulfonyl]leucinate
Vue d'ensemble
Description
Methyl N-[(2-nitrophenyl)sulfonyl]leucinate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play a vital role in various biological processes. The compound has been found to have significant applications in the field of biochemistry and molecular biology, and its potential for therapeutic use is being explored.
Mécanisme D'action
Methyl N-[(2-nitrophenyl)sulfonyl]leucinate acts as a reversible inhibitor of cysteine proteases by binding to the active site of the enzyme. The compound forms a covalent bond with the thiol group of the cysteine residue at the active site, thereby preventing the protease from cleaving its substrate.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. It has also been found to inhibit the invasion and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[(2-nitrophenyl)sulfonyl]leucinate has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, which makes it an ideal tool for studying the role of these enzymes in various biological processes. However, the compound has some limitations, such as its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of Methyl N-[(2-nitrophenyl)sulfonyl]leucinate in scientific research. One potential application is in the development of new therapies for cancer. The compound has been found to be effective against various types of cancer, and its potential for therapeutic use is being explored. Another future direction is in the study of the role of cysteine proteases in various diseases, such as Alzheimer's disease and Parkinson's disease. The compound can be used to study the mechanisms underlying these diseases and to identify potential targets for therapy.
Applications De Recherche Scientifique
Methyl N-[(2-nitrophenyl)sulfonyl]leucinate has been extensively used in scientific research as a potent inhibitor of cysteine proteases. The compound has been found to be effective against various proteases, including cathepsin B, L, and S. It has been used to study the role of cysteine proteases in various biological processes, including apoptosis, autophagy, and tumor progression.
Propriétés
IUPAC Name |
methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-9(2)8-10(13(16)21-3)14-22(19,20)12-7-5-4-6-11(12)15(17)18/h4-7,9-10,14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJXSYLDYLWOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



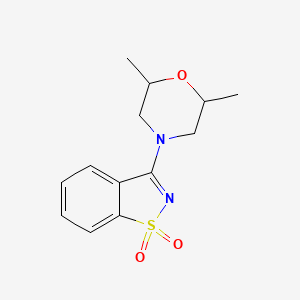
![N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980033.png)
![N-[1-(4-biphenylyl)ethyl]-2-pyridinecarboxamide](/img/structure/B3980058.png)

![3-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3980068.png)
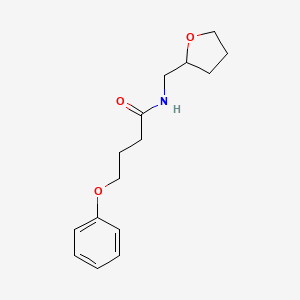
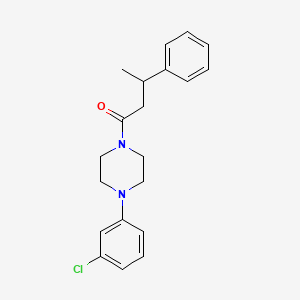
![N-[(2-bromophenyl)(phenyl)methyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3980080.png)
![N-[4-(benzyloxy)phenyl]-3-phenylbutanamide](/img/structure/B3980090.png)
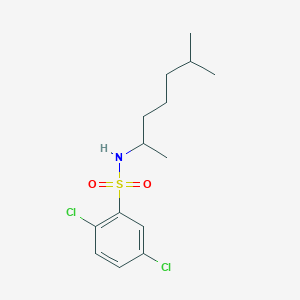
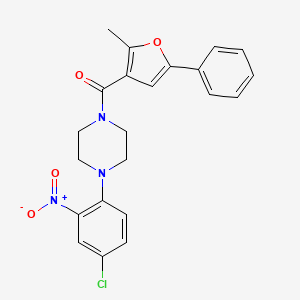
![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}methioninate](/img/structure/B3980108.png)
![2-methoxy-4-(methylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3980109.png)
